molecular formula C13H9BrFNOS B11795507 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11795507
M. Wt: 326.19 g/mol
InChI Key: DJZCENKSOPTZLD-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Preparation Methods

The synthesis of 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine can yield various thiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can act as inhibitors of bacterial quorum sensing, which is a cell-to-cell communication process that regulates various bacterial behaviors, including biofilm formation and virulence production . The compound may bind to the active site of quorum sensing receptors, thereby inhibiting their activity and preventing the expression of virulence factors.

Comparison with Similar Compounds

2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H9BrFNOS

Molecular Weight

326.19 g/mol

IUPAC Name

2-bromo-5-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C13H9BrFNOS/c14-13-16-10-5-7(6-11(17)12(10)18-13)8-3-1-2-4-9(8)15/h1-4,7H,5-6H2

InChI Key

DJZCENKSOPTZLD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3F

Origin of Product

United States

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